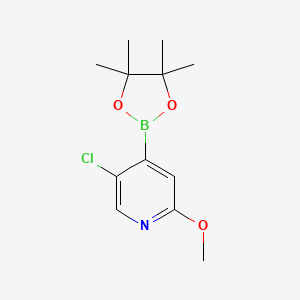![molecular formula C18H17F3N2O4 B2660007 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1421507-83-6](/img/structure/B2660007.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is a unique and multifaceted organic compound, renowned for its distinct chemical properties and wide-ranging applications. The compound features both a benzo[d][1,3]dioxole moiety and a trifluoromethyl phenyl group, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves a multi-step process:
Starting Materials: : The synthesis often begins with commercially available benzo[d][1,3]dioxole and 3-(trifluoromethyl)aniline.
Formation of Intermediates:
Urea Linkage Formation: : The key step in the synthesis is the coupling of the substituted benzo[d][1,3]dioxole with 3-(trifluoromethyl)aniline to form the urea linkage. This reaction is typically facilitated by the use of coupling agents such as carbodiimides under mild conditions.
Purification: : The final compound is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through:
Optimization of Reaction Conditions: : Industrial chemists focus on optimizing reaction temperatures, pressures, and solvent systems to maximize yield and purity.
Continuous Flow Synthesis: : To ensure consistency and efficiency, continuous flow synthesis methods may be employed.
Quality Control: : Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is capable of undergoing various chemical reactions:
Oxidation: : The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol or amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzo[d][1,3]dioxole or trifluoromethyl phenyl groups.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like thiols, electrophiles like sulfonyl chlorides.
Oxidation: : Formation of quinone derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Varied substituted products depending on the reagents used.
科学的研究の応用
Chemistry: The compound is of great interest in organic chemistry for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and agrochemicals.
作用機序
Molecular Targets and Pathways: The mechanism of action for 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves:
Enzyme Inhibition: : It can act as an inhibitor for enzymes that interact with its structural motifs, such as cytochrome P450 enzymes.
Pathway Modulation: : The compound influences various biochemical pathways, potentially affecting signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds:
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)urea
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-methylphenyl)urea
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorophenyl)urea
Trifluoromethyl Group: : The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability.
Benzo[d][1,3]dioxole Ring: : This moiety provides a rigid structure, influencing its interaction with biological targets.
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)12-2-1-3-13(9-12)23-17(25)22-7-6-14(24)11-4-5-15-16(8-11)27-10-26-15/h1-5,8-9,14,24H,6-7,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOROSFWRQONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)
![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)
![N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2659930.png)


![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)
![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)
![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)

![5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2659946.png)

